(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is a derivative of the amino acid thienylalanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (FMOC) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the thienyl group adds unique properties to the molecule, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-thienylalanine is protected using the FMOC group. This is usually achieved by reacting 2-thienylalanine with FMOC chloride in the presence of a base such as sodium carbonate.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers may be used to streamline the process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid can undergo various chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for FMOC removal.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products:
Deprotection: The major product is 2-thienylalanine.
Coupling: The major products are peptides containing the thienylalanine residue.
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly those with unique properties due to the thienyl group.
Biological Studies: The compound is used in studies involving protein interactions and enzyme-substrate relationships.
Medicinal Chemistry: Researchers explore its potential in drug design and development, particularly for compounds targeting specific proteins or enzymes.
Material Science: The unique properties of the thienyl group make it valuable in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid primarily involves its role in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of thienylalanine into peptides and proteins. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
(S)-N-FMOC-Phenylalanine: Similar in structure but with a phenyl group instead of a thienyl group.
(S)-N-FMOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, providing different reactivity and properties.
(S)-N-FMOC-Tryptophan: Features an indole ring, offering unique electronic properties.
Uniqueness: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it valuable in applications where these properties are advantageous, such as in the design of peptides with specific biological activities or in the development of materials with unique electronic characteristics.
Properties
Molecular Formula |
C22H19NO4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO4S/c1-22(20(24)25,19-11-6-12-28-19)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-12,18H,13H2,1H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
InChI Key |
OGTNDDJRDTVCIO-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
X |
Origin of Product |
United States |
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